molecular formula C8H13BrCl2N2O B6607265 3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride CAS No. 2839156-26-0

3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride

Cat. No.: B6607265
CAS No.: 2839156-26-0
M. Wt: 304.01 g/mol
InChI Key: QTIFUMPETBYNFT-UHFFFAOYSA-N
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Description

3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride is a halogenated pyridine derivative with the molecular formula C₈H₁₂BrCl₂N₂O and a molecular weight of 312.01 g/mol. Structurally, it consists of a propan-1-amine backbone linked via an ether oxygen to a 5-bromo-substituted pyridine ring. The dihydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. Bromine at the 5-position of the pyridine ring introduces steric bulk and electron-withdrawing effects, which can influence binding interactions in biological systems or catalytic processes .

Properties

IUPAC Name

3-(5-bromopyridin-3-yl)oxypropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O.2ClH/c9-7-4-8(6-11-5-7)12-3-1-2-10;;/h4-6H,1-3,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIFUMPETBYNFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)OCCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrCl2N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.01 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride typically involves the reaction of 5-bromopyridine with 3-chloropropan-1-amine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Chemical Reactions of 3-[(5-Bromopyridin-3-yl)oxy]propan-1-amine Dihydrochloride

This compound can undergo several types of chemical reactions due to its heterocyclic nature and functional groups:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by other functional groups or atoms through nucleophilic aromatic substitution (SN_NAr) reactions .

  • Acylation Reactions : The amine group can react with acylating agents to form amides .

  • Metal Complexation Reactions : The pyridine ring can coordinate with metal ions to form metal complexes .

  • Redox Reactions : The compound can undergo redox reactions where the bromine atom or other functional groups change their oxidation state .

  • Condensation Reactions : It can participate in condensation reactions with other molecules, forming larger compounds with the elimination of small molecules like water or hydrogen chloride .

Reaction Types

Reaction Type Description Common Reagents
Nucleophilic SubstitutionReplacement of bromine by other groupsNucleophiles (e.g., amines)
AcylationFormation of amides from amine groupsAcyl chlorides or anhydrides
Metal ComplexationCoordination with metal ionsMetal salts (e.g., copper(II) chloride)
Redox ReactionsChange in oxidation state of functional groupsOxidizing agents (e.g., hydrogen peroxide)
Condensation ReactionsFormation of larger molecules with elimination of small moleculesAldehydes or ketones

Scientific Research Applications

3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

To contextualize its properties, the compound is compared with structurally related molecules from the Building Blocks Catalogue (Enamine Ltd, 2022) and pyridine derivatives literature (). Key structural variations include halogen substitution (Br vs. F), linker length (propyl vs. ethyl), and heterocyclic core (pyridine vs. pyrimidine). Below is a detailed analysis:

Halogen-Substituted Pyridine Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Features
3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride C₈H₁₂BrCl₂N₂O 312.01 5-Br on pyridine Bromine enhances lipophilicity; dihydrochloride improves aqueous solubility
2-[(5-fluoropyridin-3-yl)oxy]ethan-1-amine dihydrochloride C₇H₁₁Cl₂FN₂O 229.08 5-F on pyridine Fluorine’s electronegativity increases polarity; shorter ethyl linker reduces steric bulk
3-[(6-fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride C₈H₁₃Cl₂FN₂O 243.11 6-F on pyridine Fluorine at 6-position alters electronic distribution; similar linker to target compound

Key Findings :

  • Bromine vs.
  • Substituent Position : 5-Bromo substitution on pyridine creates distinct electronic effects compared to 6-fluoro analogs, influencing π-π stacking or hydrogen-bonding interactions in target binding .
Pyrimidine-Based Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Features
1-(2-propylpyrimidin-5-yl)methanamine dihydrochloride C₈H₁₅Cl₂N₃ 224.13 Pyrimidine core Additional nitrogen in pyrimidine enhances hydrogen-bonding capacity
1-(2-propylpyrimidin-5-yl)pyrrolidine-2,5-dione dihydrochloride C₈H₁₃Cl₂N₃O 165.71 Pyrimidine + diketone Diketone moiety introduces rigidity; may affect metabolic stability

Key Findings :

  • Pyridine vs.
Electronic and Structural Analysis

Density functional theory (DFT) studies (Becke, 1993; Lee et al., 1988) suggest that bromine’s electron-withdrawing nature reduces electron density on the pyridine ring, which could modulate reactivity in cross-coupling reactions or ligand-protein interactions .

Biological Activity

3-[(5-bromopyridin-3-yl)oxy]propan-1-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and safety profiles based on diverse research findings.

The compound has the following chemical properties:

PropertyValue
Chemical Formula C₉H₁₄BrClN₂O
Molecular Weight 281.58 g/mol
IUPAC Name This compound
CAS Number 1289056-75-2

Research indicates that compounds containing bromopyridine moieties often exhibit significant biological activity due to their ability to interact with various biological targets. The bromine atom enhances the lipophilicity and electron-withdrawing properties, potentially increasing the compound's binding affinity to target proteins.

  • Kinase Inhibition : Similar compounds have shown efficacy as kinase inhibitors, which play a crucial role in cellular signaling pathways. For instance, certain derivatives have been reported to inhibit receptor tyrosine kinases, which are implicated in cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. Compounds with similar structures have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Biological Activity Studies

A variety of studies have been conducted to evaluate the biological activity of this compound:

Anticancer Activity

A study examining related compounds found that some derivatives exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Antimicrobial Studies

The antimicrobial efficacy of related pyridine derivatives has been documented extensively. For example, certain bromopyridine compounds displayed potent activity against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

Case Studies

  • Case Study on Anticancer Effects : A derivative of 3-[(5-bromopyridin-3-yl)oxy]propan-1-amine was tested against breast cancer cells, demonstrating significant cytotoxicity compared to standard chemotherapeutic agents. The study noted that structural modifications could enhance therapeutic efficacy while reducing side effects .
  • Antimicrobial Efficacy Case Study : In a comparative analysis, the compound was assessed against various bacterial strains. Results indicated that it exhibited superior activity against MRSA strains compared to traditional antibiotics, suggesting potential for development as a new antibacterial agent .

Safety Profile

While the biological activity is promising, safety data for this compound remains limited. Standard safety assessments should be conducted to evaluate toxicity and side effects in vivo.

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